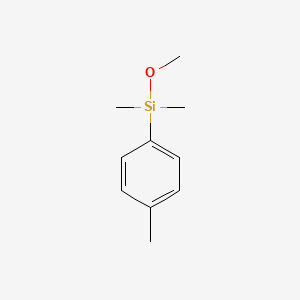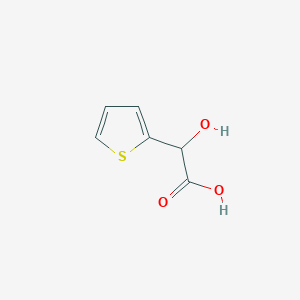
Cloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-il)silano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it valuable for studies involving isotopic labeling and tracing.
Aplicaciones Científicas De Investigación
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane has several scientific research applications, including:
Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and pathways.
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy.
Material Science: Employed in the synthesis of deuterated polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential in drug development and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane typically involves the deuteration of precursor compounds followed by chlorination. One common method includes the reaction of deuterated propan-2-ol with chlorosilane under controlled conditions to achieve the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. The chlorination step is usually carried out in specialized reactors designed to handle reactive silane compounds. The purity and isotopic enrichment of the final product are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with LiAlH4 can produce a hydrosilane.
Mecanismo De Acción
The mechanism of action of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within a system. The pathways involved often include substitution and reduction reactions, where the deuterium atoms provide valuable insights into reaction dynamics.
Comparación Con Compuestos Similares
Similar Compounds
Chloro-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Similar structure but lacks the dideuterio substitution.
Chloro-(propan-2-yl)silane: Non-deuterated analog with similar reactivity but different isotopic composition.
Dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane is unique due to its combination of deuterium and chlorine atoms, making it particularly valuable for isotopic labeling and tracing studies. The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
Propiedades
Número CAS |
20395-57-7 |
|---|---|
Fórmula molecular |
C3H9ClSi |
Peso molecular |
117.70 g/mol |
Nombre IUPAC |
chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |
InChI |
InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2 |
Clave InChI |
CRIVIYPBVUGWSC-PZPIEAOKSA-N |
SMILES |
CC(C)[SiH2]Cl |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl |
SMILES canónico |
CC(C)[SiH2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)




